6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the C (4), C (3), N (3), C (2), and C (7) atoms of the azepine ring in molecule 3а are located in the same plane (RMSD 0.044 Å), while the C (5) and C (6) atoms deviate in one direction from this plane by 1.03 and 0.58 Å, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the yield of a similar compound was 0.72 g (70%), yellow oil .Scientific Research Applications
Synthesis and Biological Significance of Heterocyclic Compounds
Heterocyclic compounds, including those with a triazine scaffold like 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid, play a pivotal role in medicinal chemistry due to their broad spectrum of biological activities. These activities span across antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. The synthesis of various triazine derivatives has led to significant pharmacological discoveries, underscoring the triazine nucleus as a core moiety for drug development (Verma et al., 2019).
Antibacterial Activity and Hybrid Compounds
The integration of triazole units into hybrid molecules has demonstrated enhanced antibacterial activities against resistant strains of bacteria like Staphylococcus aureus. Notably, triazole-containing hybrids such as 1,2,3-triazole-cephalosporin and 1,2,3-triazole-oxazolidinone have shown potential as novel anti-S. aureus agents, reflecting the versatility and efficacy of triazole derivatives in combating bacterial infections (Li & Zhang, 2021).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their benzo- and heterofused derivatives have been highlighted for their broad spectrum of biological activities, including antitumor properties. The simplicity of their synthesis, combined with their efficacy, makes 1,2,3-triazines a promising scaffold for the development of antitumor compounds. This showcases the potential of these heterocyclic compounds in oncological research and therapy development (Cascioferro et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on similar compounds have been discussed. For instance, the review article strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo .
Properties
IUPAC Name |
6-phenyl-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(17)10-11-15(14-13-10)6-9(7-18-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACALOABVHMUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(N=NN21)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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